molecular formula C27H29F3N4 B11447398 2-[4-(diphenylmethyl)piperazin-1-yl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine

2-[4-(diphenylmethyl)piperazin-1-yl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine

Cat. No.: B11447398
M. Wt: 466.5 g/mol
InChI Key: GSJGEEZVLVXEEK-UHFFFAOYSA-N
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Description

1-(DIPHENYLMETHYL)-4-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a trifluoromethylated cycloheptapyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIPHENYLMETHYL)-4-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]PIPERAZINE typically involves multi-step organic reactions. The process may start with the preparation of the cycloheptapyrimidine core, followed by the introduction of the trifluoromethyl group through electrophilic or nucleophilic substitution reactions. The final step often involves the coupling of the piperazine ring with the diphenylmethyl group under specific conditions such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry, high-throughput screening, and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(DIPHENYLMETHYL)-4-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound may be investigated for its potential as a therapeutic agent. Its structural features could make it a candidate for drug development targeting specific biological pathways.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(DIPHENYLMETHYL)-4-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and trifluoromethylated heterocycles. Examples include:

  • 1-(DIPHENYLMETHYL)-4-(TRIFLUOROMETHYL)PIPERAZINE
  • 4-(TRIFLUOROMETHYL)-1-(PHENYLMETHYL)PIPERAZINE

Uniqueness

What sets 1-(DIPHENYLMETHYL)-4-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]PIPERAZINE apart is its unique combination of a piperazine ring with a trifluoromethylated cycloheptapyrimidine moiety. This structural feature may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C27H29F3N4

Molecular Weight

466.5 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine

InChI

InChI=1S/C27H29F3N4/c28-27(29,30)25-22-14-8-3-9-15-23(22)31-26(32-25)34-18-16-33(17-19-34)24(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-2,4-7,10-13,24H,3,8-9,14-19H2

InChI Key

GSJGEEZVLVXEEK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=C(N=C2C(F)(F)F)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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